4-Hydroxybut-2-ynal

Description

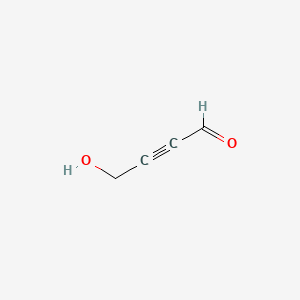

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H4O2 |

|---|---|

Molecular Weight |

84.07 g/mol |

IUPAC Name |

4-hydroxybut-2-ynal |

InChI |

InChI=1S/C4H4O2/c5-3-1-2-4-6/h3,6H,4H2 |

InChI Key |

QAPQYLWHUDXNHY-UHFFFAOYSA-N |

SMILES |

C(C#CC=O)O |

Canonical SMILES |

C(C#CC=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Hydroxybut 2 Ynal and Functionalized Analogs

Direct Synthetic Routes to 4-Hydroxybut-2-ynal

Direct synthesis aims to construct the target molecule in a minimal number of steps, often by directly functionalizing a readily available precursor. For this compound, this primarily involves methods that either introduce the aldehyde group or build the carbon skeleton with the alkyne and hydroxyl functionalities already in place.

Oxidative transformations are common for converting unsaturated hydrocarbons into oxygenated functional groups. However, for the synthesis of alkynals like this compound, direct oxidative methods that preserve the alkyne triple bond are generally not straightforward.

Strong Oxidative Cleavage: Harsh oxidation conditions, such as those employing potassium permanganate (B83412) (KMnO₄) or ozone (O₃), typically lead to the cleavage of the alkyne triple bond. This process usually results in the formation of carboxylic acids or carbon dioxide, rather than aldehydes, thereby destroying the alkyne functionality required for this compound. libretexts.org

Hydroboration-Oxidation: While hydroboration-oxidation is a well-established method for converting alkynes into aldehydes (from terminal alkynes) or ketones (from internal alkynes), it proceeds via an enol intermediate that tautomerizes to a saturated carbonyl compound. This reaction effectively saturates the triple bond, making it unsuitable for the synthesis of alkynals where the alkyne must be retained. masterorganicchemistry.comyoutube.comchemistrysteps.comlibretexts.org

Given these limitations, direct oxidative transformations that preserve the alkyne functionality are not typically employed for the synthesis of alkynals like this compound.

Formylation, the introduction of a formyl group (-CHO), is a more direct approach to synthesizing aldehydes. For this compound, this would ideally involve formylating a precursor that already contains the propargyl alcohol moiety (HO-CH₂-C≡C-H).

Rhodium-Catalyzed Hydroformylation: A notable catalytic approach involves the hydroformylation of alkynes using formaldehyde (B43269) in the presence of rhodium catalysts. While specific examples detailing the synthesis of this compound from propargyl alcohol are not extensively detailed in the literature, this methodology represents a potential pathway for introducing a formyl group onto an alkyne. For instance, rhodium-phosphine complexes, such as Rh(acac)(CO)₂ with ligands like dppe, have been shown to catalyze reactions involving formaldehyde and unsaturated substrates. scielo.org.mx In some cases, alkynes may undergo hydrogen transfer rather than direct formylation, but the principle of catalytic formylation of alkynes remains an area of interest.

General Formylation Agents: Other formylation agents like formic acid or carbon monoxide are known to be important in formylation reactions. wikipedia.org While reactions like the Vilsmeier-Haack, Gattermann-Koch, or Duff reactions are commonly used for aromatic formylation, their application to alkynes to directly yield alkynals is less common.

Indirect Approaches via Precursor Transformations

Indirect methods involve synthesizing the target molecule by transforming a precursor through a series of reactions, often utilizing more accessible starting materials.

Propargyl alcohol (HO-CH₂-C≡C-H) is a key propargyl derivative and a logical starting material for synthesizing this compound due to its inherent HO-CH₂-C≡C- structure.

Lithiation and Electrophilic Quenching: A common strategy for functionalizing terminal alkynes involves their deprotonation with a strong base, such as n-butyllithium (n-BuLi), to generate a nucleophilic acetylide. This lithiated species can then react with various electrophiles. For the synthesis of this compound, the lithiated propargyl alcohol could potentially be reacted with a formylating agent like N,N-dimethylformamide (DMF) or ethyl formate. While the direct synthesis of this compound via this route is not explicitly detailed, similar reactions using propargyl alcohol and carbon dioxide (CO₂) have been reported to yield 4-hydroxy-2-butynoic acid, demonstrating the feasibility of functionalizing the terminal alkyne. google.com

General Reaction Scheme: HO-CH₂-C≡C-H + n-BuLi → HO-CH₂-C≡C-Li + Butane HO-CH₂-C≡C-Li + Formylating Agent → HO-CH₂-C≡C-CHO

Typical Conditions:

Base: n-Butyllithium (n-BuLi)

Solvent: Tetrahydrofuran (THF), diethyl ether, or hexanes.

Temperature: Low temperatures (e.g., -78 °C) for lithiation, followed by warming to room temperature for reaction with the electrophile.

Electrophile: DMF, ethyl formate, or other suitable formylating agents.

This category encompasses transformations of molecules containing double or triple bonds, which may not be strictly classified as propargyl derivatives.

Selective Oxidation of But-2-yne-1,4-diol: But-2-yne-1,4-diol (HO-CH₂-C≡C-CH₂-OH) is a symmetrical molecule that could, in principle, be selectively oxidized to yield this compound. However, achieving selective oxidation of one primary alcohol to an aldehyde while leaving the other alcohol untouched, and importantly, preserving the alkyne, is a significant synthetic challenge. researchgate.net While oxidation of 1,4-butynediol has been reported to yield the corresponding carboxylic acid derivative, google.com the selective formation of the aldehyde remains less explored.

Catalytic Advancements in this compound Synthesis

Catalysis plays a crucial role in developing efficient, selective, and sustainable synthetic methods.

Rhodium-Catalyzed Formylation: As mentioned in Section 2.1.2, rhodium-catalyzed hydroformylation of alkynes with formaldehyde offers a catalytic route to introduce the formyl group. scielo.org.mx The development of specific rhodium-phosphine catalyst systems could potentially be optimized for the direct synthesis of alkynals from propargyl alcohol.

Synthesis of Related Alkynoates: The synthesis of related compounds, such as alkyl 4-hydroxybut-2-ynoates, often employs catalytic methods or organometallic reagents. For example, reactions involving lithiated propynoates and carbonyl compounds, often performed under controlled conditions, yield these ester derivatives. mdpi.comacs.org These approaches highlight the utility of organometallic chemistry and catalysis in functionalizing alkyne systems and could inspire catalytic strategies for alkynal synthesis.

Organocatalysis and Metal Catalysis: The broader field of organic synthesis is continuously advancing with novel catalytic systems. Organocatalysis and transition metal catalysis are being explored for selective functionalizations, including oxidation and C-C bond formation. Future developments in these areas might provide new catalytic pathways for the efficient and selective synthesis of this compound.

Transition Metal-Catalyzed Coupling Reactions

Transition metals, particularly palladium, copper, silver, rhodium, and gold, are widely employed to catalyze reactions that form or functionalize alkynes. These methods are instrumental in assembling complex molecular architectures.

Palladium catalysis is prominent in C-C bond formation, notably through the Sonogashira coupling reaction, which couples terminal alkynes with aryl or vinyl halides. While direct Sonogashira coupling to form this compound is not extensively detailed, related palladium-catalyzed cross-coupling reactions have been reported for functionalized alkynyl compounds. For instance, palladium-catalyzed coupling of 4-hydroxybut-2-en-1-yl triflate with but-2-ynoate (B8739756) salts has been utilized, employing Pd(PPh₃)₄ as the catalyst, cesium carbonate (Cs₂CO₃) as the base, in a DMF/H₂O solvent mixture at 60°C for 6 hours . Similarly, palladium catalysis is used in the synthesis of alkynylquinoline-5,8-diones via the coupling of 6,7-dibromoquinoline-5,8-dione (B3062177) with terminal alkynes, achieving yields between 50-85% researchgate.netajouronline.com.

Copper catalysis is also a key component in many alkyne functionalization reactions, often working synergistically with palladium in Sonogashira couplings or independently in reactions like click chemistry (copper-catalyzed azide-alkyne cycloaddition). Silver triflate has been employed to catalyze tandem hydroamination/hydroarylation cascades of 1-(2-allylamino)phenyl-4-hydroxy-but-2-yn-1-ones, yielding highly functionalized spiro-targets acs.org. Gold catalysis has emerged as a powerful tool for activating alkynes, facilitating transformations such as tandem alkoxylation/lactonization of γ-hydroxy-α,β-acetylenic esters using gold(I) complexes, with yields up to 95% researchgate.net. Rhodium catalysis has been utilized in [4+2] annulation reactions between 4-alkynals and other alkynes to produce cyclohexenones capes.gov.br.

These transition metal-catalyzed approaches enable the precise construction of the alkyne moiety and the introduction of diverse functional groups, making them indispensable for synthesizing complex alkynyl derivatives, including those with hydroxyl functionalities.

Table 1: Representative Transition Metal-Catalyzed Coupling Reactions for Alkynes and Derivatives

| Reaction Type / Catalyst | Substrate Class / Example | Reaction Conditions | Product Class / Yield | Reference |

| Cross-coupling (Pd) | 4-hydroxybut-2-en-1-yl triflate + but-2-ynoate salts | Pd(PPh₃)₄ (3 mol%), Cs₂CO₃ (2.0 equiv), DMF/H₂O (9:1), 60°C, 6h | Regioselective coupling | |

| Sonogashira (Pd) | 6,7-dibromoquinoline-5,8-dione + terminal alkynes | Palladium catalysis | Alkynylquinoline-5,8-diones (50-85%) | researchgate.netajouronline.com |

| Hydroamination/Hydroarylation (Ag) | 1-(2-allylamino)phenyl-4-hydroxy-but-2-yn-1-ones | Silver triflate | Spiro[indene-1,2′-indolin]-3′-ones | acs.org |

| Tandem Alkoxylation/Lactonization (Au) | γ-hydroxy-α,β-acetylenic esters | 2 mol% [Au(IPr)(NTf₂)] | 4-alkoxy-2(5H)-furanones (up to 95%) | researchgate.net |

| [4+2] Annulation (Rh) | 4-alkynals + alkynes | Rhodium catalyst | Cyclohexenones | capes.gov.br |

Organocatalytic Approaches

Organocatalysis, which utilizes small organic molecules as catalysts, offers an attractive metal-free alternative for synthesizing complex molecules, often with high enantioselectivity and under mild conditions. Alkynals, with their unique electronic and structural properties, are increasingly becoming substrates for organocatalytic transformations.

Iminium and enamine catalysis, common modes in organocatalysis, have been successfully applied to alkynals. For example, chiral secondary amine catalysts can mediate Michael additions of various nucleophiles (e.g., diones, ketone esters, malononitrile) to alkynals, leading to the formation of axially chiral styrenes with good yields and enantioselectivities beilstein-journals.orgnih.gov. Cascade reactions initiated by Michael addition to alkynals, such as oxa-Michael-Michael/aldol or aza-Michael-aldol sequences, have also been developed, often involving iminium-allenamine intermediates, to access chiral chromenes and quinolines unm.edu.

Beyond Michael additions, organocatalysis has been explored for the direct formation of carbon-carbon triple bonds. One notable method involves the catalytic coupling of benzaldehyde (B42025) and benzyl (B1604629) chloride derivatives under basic conditions using an organocatalyst, which generates alkynes in good yields, presenting an alternative to stoichiometric or transition-metal-based methods nih.gov. N-heterocyclic carbenes (NHCs) have also been employed as organocatalysts, for instance, in the cross-coupling of α-haloenals with thiols to produce 2-sulfanylsubstituted 2-propenals mdpi.com.

While direct organocatalytic synthesis of this compound itself might be less documented, the established organocatalytic methodologies for alkynals and related unsaturated aldehydes provide a strong foundation for developing such routes. These methods often involve activating the alkynal via iminium or enamine formation, facilitating nucleophilic attack and subsequent bond formation or cyclization.

Table 2: Representative Organocatalytic Approaches for Alkynals and Related Compounds

| Reaction Type / Catalyst | Substrate Class / Example | Reaction Conditions | Product Class / Yield | Reference |

| Michael Addition (Iminium) | Alkynals + nucleophiles | Chiral secondary amine catalyst | Axially chiral styrenes (good yields, enantioselectivities) | beilstein-journals.orgnih.gov |

| Cascade Reactions (Iminium-Allenamine) | Alkynals + partners | Organocatalyst (e.g., pyrrolidine (B122466) derivative) | Chiral 4H-chromenes, polysubstituted quinolines | unm.edu |

| Alkyne Formation | Benzaldehyde + benzyl chloride derivatives | Organocatalyst (sulfenate anion), basic conditions | Alkynes (good yields) | nih.gov |

| NHC Catalysis | α-haloenals + thiols | NHC catalyst, K₂CO₃ | 2-sulfanylsubstituted 2-propenals | mdpi.com |

Scalable and Industrially Relevant Synthetic Protocols for Butynal Derivatives

The development of scalable and industrially relevant synthetic protocols is crucial for the practical application of chemical compounds. While specific large-scale syntheses for this compound are not extensively detailed in the provided literature, general principles and established methods for related compounds offer insights into potential industrial routes.

Classical synthetic methods, such as direct esterification, often lend themselves well to industrial scale-up. For example, the esterification of 4-hydroxybut-2-en-1-ol with but-2-ynoic acid derivatives using acid catalysts like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) under Dean-Stark conditions for water removal is a well-established technique . This method, typically carried out in solvents like toluene (B28343) or dichloromethane (B109758) at elevated temperatures (80–110°C), is generally amenable to gram-scale and potentially larger productions.

Beyond classical methods, advancements in catalysis and process chemistry are continuously being made to improve scalability and efficiency. The development of robust catalytic systems, including heterogeneous catalysts that can be easily recovered and recycled, is a key aspect of industrial synthesis organic-chemistry.orgcsic.es. Furthermore, the exploration of continuous flow chemistry offers advantages in terms of safety, control, and scalability for many reactions, including those involving reactive intermediates or exothermic processes.

While the literature primarily focuses on laboratory-scale syntheses, the principles of atom economy, efficient reagent use, and straightforward purification are paramount for industrial viability. Transition metal-catalyzed reactions, when optimized for catalyst loading, turnover number, and recyclability, can also be scaled up. Similarly, organocatalytic processes are increasingly being adapted for larger scales due to their metal-free nature and often milder reaction conditions. The ongoing research in developing efficient synthetic routes for alkynals and their derivatives will undoubtedly pave the way for more industrially relevant protocols in the future.

Compound List:

this compound

4-Hydroxybut-2-en-1-yl triflate

But-2-ynoate salts

Alkynylquinoline-5,8-diones

6,7-dibromoquinoline-5,8-dione

1-(2-allylamino)phenyl-4-hydroxy-but-2-yn-1-ones

Spiro[indene-1,2′-indolin]-3′-ones

γ-hydroxy-α,β-acetylenic esters

4-alkoxy-2(5H)-furanones

4-alkynals

Cyclohexenones

Alkynals

Axially chiral styrenes

Chiral 4H-chromenes

Polysubstituted quinolines

Benzaldehyde

Benzyl chloride derivatives

Alkynes

α-haloenals

Thiols

2-sulfanylsubstituted 2-propenals

4-hydroxybut-2-en-1-ol

But-2-ynoic acid

Imidazole derivatives

Glyceryl diethers

Terminal alkynes

Reactivity Profile and Mechanistic Pathways of 4 Hydroxybut 2 Ynal

Electrophilic and Nucleophilic Transformations

The presence of both an electrophilic carbonyl group and a nucleophilic alkyne moiety makes 4-hydroxybut-2-ynal susceptible to various nucleophilic attacks.

Nucleophilic Additions to the Carbonyl and Alkynyl Moieties

The aldehyde carbonyl is a prime site for nucleophilic attack due to the polarization of the C=O bond, where the carbon atom bears a partial positive charge. Nucleophiles can attack this electrophilic carbon, leading to the formation of a tetrahedral intermediate. This intermediate, upon protonation, typically yields a secondary alcohol. Common nucleophiles that can participate in such additions include organometallic reagents (like Grignard reagents or organolithiums), hydride sources (such as NaBH₄ or LiAlH₄), cyanide ions, and amines.

The alkyne moiety, while generally less reactive towards nucleophilic addition than carbonyls, can also undergo such transformations, particularly under specific catalytic conditions or when activated. For instance, studies on related alkynenitriles suggest that nucleophilic attack can occur at the β-carbon of the alkyne, especially under basic conditions, leading to vinyl carbanion intermediates that can subsequently cyclize. The electron-withdrawing nature of the aldehyde group in this compound might further activate the alkyne towards certain nucleophilic or conjugate additions.

Table 1: General Nucleophilic Addition Reactions

| Nucleophile Type | Target Site | Typical Products (after protonation) | Example Reagents/Conditions |

| Organometallic Reagents | Carbonyl Carbon | Secondary Alcohols | Grignard Reagents (RMgX), Organolithiums (RLi) |

| Hydride Sources | Carbonyl Carbon | Primary Alcohols | NaBH₄, LiAlH₄ |

| Cyanide Ion | Carbonyl Carbon | Cyanohydrins | KCN/H⁺ |

| Amines | Carbonyl Carbon | Imines/Enamines (via dehydration) | Primary Amines (RNH₂) |

| Nucleophilic Alkyne Addition | Alkyne β-carbon | Vinyl intermediates | Strong Bases, Organometallics (under specific conditions) |

Reactions Involving the Hydroxyl Functionality

The primary alcohol group in this compound can undergo reactions typical of alcohols. These include:

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives (acid chlorides, anhydrides) to form esters. Acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, are commonly employed for Fischer esterification, often under conditions that remove water to drive the equilibrium.

Oxidation: The primary alcohol can be oxidized to an aldehyde or further to a carboxylic acid, depending on the oxidizing agent and reaction conditions. Common oxidants include pyridinium (B92312) chlorochromate (PCC) for aldehyde formation, or stronger agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) for carboxylic acid formation.

Substitution: The hydroxyl group can be converted into a better leaving group, such as a tosylate or a halide, enabling subsequent nucleophilic substitution reactions. For instance, reaction with thionyl chloride (SOCl₂) can convert the alcohol to a chloride.

Cyclization and Rearrangement Processes

The presence of multiple functional groups in proximity allows this compound to participate in intramolecular cyclization reactions.

Intramolecular Cycloaddition Reactions

While direct examples of intramolecular cycloadditions specifically involving this compound are scarce, the molecule's structure suggests potential for such reactions. The alkyne moiety can act as a dienophile or a component in [3+2] or [4+2] cycloadditions if a suitable diene or 1,3-dipole can be generated or is present. Studies on related alkynyl esters and ammonium (B1175870) salts have shown intramolecular cycloadditions. For instance, related hydroxy-alkynoates can undergo superelectrophilic activation, leading to propargyl-allenyl cations that can cyclize to form furan-2-ones.

Pericyclic Rearrangements

Pericyclic rearrangements, such as sigmatropic shifts or electrocyclic reactions, are less commonly documented for simple alkynals like this compound in isolation. However, under specific catalytic or thermal conditions, rearrangements involving the alkyne or hydroxyl group could potentially occur, though specific examples directly involving this compound are not readily found in the literature.

Transition Metal-Catalyzed Reactions

Transition metals play a crucial role in activating and transforming alkynes and aldehydes.

Alkyne Functionalization: Transition metals like palladium, copper, and gold can catalyze various reactions involving the alkyne. These include:

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a highly efficient "click" reaction, forming 1,2,3-triazoles. While this compound itself doesn't have an azide, its alkyne moiety could participate in such reactions with suitable azide-containing partners.

Hydrofunctionalization: Reactions such as hydroamination, hydroalkoxylation, or hydration of alkynes can be catalyzed by various transition metals, leading to vinyl amines, vinyl ethers, or carbonyl compounds, respectively.

Coupling Reactions: Palladium-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) are widely used to functionalize alkynes.

Carbonyl and Hydroxyl Group Transformations: Transition metals can also catalyze reactions involving the aldehyde and hydroxyl groups, such as oxidation, reduction, or esterification, often with enhanced selectivity or under milder conditions. For example, gold catalysis has been used for tandem alkoxylation/lactonization of γ-hydroxy-α,β-acetylenic esters.

Table 2: Potential Transition Metal-Catalyzed Reactions

| Reaction Type | Metal Catalyst Examples | Functional Group Involved | Potential Products/Transformations |

| Azide-Alkyne Cycloaddition (CuAAC) | Cu(I) | Alkyne | 1,2,3-Triazoles |

| Hydroamination/Hydroalkoxylation | Pd, Cu, Au, Ru, Pt | Alkyne | Vinyl amines, Vinyl ethers |

| Hydroformylation | Rh, Co | Aldehyde | Aldehydes (from alkenes), Alcohols |

| Oxidation of Alcohol | Ru, Pd, Au | Hydroxyl Group | Aldehydes, Carboxylic Acids |

| Esterification | Pd, Cu | Hydroxyl Group | Esters |

| Cyclization/Lactonization | Au, Ag, Pd | Alkyne, Hydroxyl Group | Furan-2-ones, Spirocyclic compounds, Lactones |

| Propargylation/Allenylation | Various | Alkyne | Introduction of propargyl or allenyl groups |

Note: While specific experimental data and detailed mechanistic studies directly on this compound for all these reaction types are limited in the searched literature, the general reactivity patterns of its functional groups and analogous compounds suggest these transformations are plausible.

Cross-Coupling Reactions Utilizing this compound as a Synthon

The internal alkyne functionality within this compound makes it a potential candidate for various metal-catalyzed cross-coupling reactions, which are pivotal for carbon-carbon bond formation. While direct examples specifically employing this compound as a substrate in cross-coupling are less documented, related alkynoates and alkynes have been extensively utilized. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are well-established for forming C-C bonds between organoboranes and organic halides or triflates libretexts.org. Similar palladium-catalyzed transformations have been reported for alkynoates, enabling the synthesis of conjugated systems like ethyl 2-aryl 2,3-alkadienoates acs.org.

The general mechanism for these reactions typically involves oxidative addition of the palladium catalyst to the halide or triflate, transmetallation with the organoborane, and reductive elimination to form the new C-C bond, regenerating the catalyst libretexts.org. Given the established utility of alkynes in such protocols, this compound could potentially participate in reactions where the alkyne acts as a coupling partner, or where a derivative (e.g., a halo-substituted analogue) is coupled with an organometallic reagent. The presence of the hydroxyl and aldehyde groups would necessitate careful selection of reaction conditions to avoid unwanted side reactions or functional group interference.

Hydrofunctionalization Reactions of the Alkynyl Group

Hydrofunctionalization reactions, which involve the addition of a hydrogen atom and another functional group across a carbon-carbon multiple bond, represent a significant area of reactivity for the alkynyl group in this compound. The alkyne moiety can undergo various addition reactions, including hydrogenation, hydroamination, and hydrohalogenation.

For instance, the reduction of alkynes to alkenes or alkanes is a common hydrofunctionalization pathway. Hydrogenation using catalysts like palladium on carbon (Pd/C) is a standard method for achieving this transformation, as observed with related alkynyl compounds smolecule.com. Furthermore, metal catalysts, particularly those based on silver, are known to promote diverse hydrofunctionalization reactions of alkynes, including C-C, C-N, and C-O bond formations scribd.com. These reactions leverage the high alkynophilicity of silver species, facilitating addition across the triple bond. The specific regioselectivity and stereoselectivity of such additions would depend on the catalyst, reaction conditions, and the electronic and steric environment of the alkyne.

Radical-Mediated Transformations Involving Hydroxybutynal Radicals

While direct research specifically detailing radical-mediated transformations of this compound is limited, the general principles of radical chemistry suggest potential pathways for its functionalization. Radical reactions often involve the generation of transient radical intermediates, which can then undergo a variety of transformations, including addition, abstraction, and cyclization.

Photoredox catalysis, for example, has emerged as a powerful tool for generating radical ions from unsaturated organic molecules, enabling reactions such as cycloadditions and hydrofunctionalizations that are challenging to achieve via polar pathways wisc.edu. It is conceivable that under appropriate photoredox conditions, this compound could form radical intermediates, either from the alkyne or potentially involving the hydroxyl group. These intermediates could then participate in radical cascade reactions or additions to other unsaturated systems. However, specific studies focusing on the generation and reactivity of "hydroxybutynal radicals" are not widely reported in the literature, indicating this as an area for potential future exploration.

Superelectrophilic Activation and Carbocation Chemistry in Alkynyl Systems

A significant area of reactivity for compounds related to this compound, particularly its ester derivatives (alkyl 4-hydroxybut-2-ynoates), involves superelectrophilic activation under strong acidic conditions. This activation leads to the formation of highly reactive dicationic intermediates, often described as mesomeric propargyl-allenyl cations researchgate.netnih.govresearchgate.netresearchgate.netresearchgate.net.

The process typically begins with the protonation of the carbonyl oxygen and/or the hydroxyl oxygen of the 4-hydroxybut-2-ynoate by strong Brønsted acids, such as triflic acid (TfOH), or Lewis acids, or zeolite catalysts researchgate.netnih.govresearchgate.net. This initial protonation is followed by dehydration, generating highly electrophilic species. These intermediates are characterized by delocalized positive charges, often existing as resonance hybrids between propargyl and allenyl cation forms, with electrophilic centers at both the C2 and C4 positions of the original butynoate chain researchgate.net.

These superelectrophilic species are potent electrophiles capable of reacting with relatively weak nucleophiles, such as aromatic compounds (arenes) nih.govresearchgate.net. The reaction with arenes can proceed via two main pathways:

Reaction at C4: This pathway leads to products of arene propargylation.

Reaction at C2: This pathway results in allenylation of the arene, followed by intramolecular cyclization, often leading to the formation of furan-2-one derivatives researchgate.netresearchgate.net.

The regioselectivity of these reactions is influenced by orbital factors and the specific reaction conditions researchgate.netresearchgate.net. Quantum chemical calculations have elucidated the electronic structures and reactivity of these propargyl-allenyl cations, confirming their superelectrophilic nature researchgate.netresearchgate.net.

Table 1: Superelectrophilic Activation of Alkyl 4-Hydroxybut-2-ynoates with Arenes

| Substrate Class | Activating Agent | Nucleophile (Arene) | Key Intermediate(s) | Major Product Type(s) | References |

| Alkyl 4-hydroxybut-2-ynoates | TfOH / HUSY | Arenes | Propargyl-allenyl cations (dicationic species) | Propargylated arenes, Furan-2-ones | researchgate.netnih.govresearchgate.net |

| Alkyl 4-aryl-4-hydroxybut-2-ynoates | TfOH / Zeolite | p-Xylene (B151628) | Propargyl-allenyl cations (dicationic species) | Furan-40 (from p-xylene reaction) | nih.govresearchgate.net |

| Alkyl 4,4-diaryl-4-hydroxybut-2-ynoates | TfOH / Zeolite | Arenes | Propargyl-allenyl cations (dicationic species) | Propargylated arenes, Furan-2-ones | researchgate.netresearchgate.netresearchgate.net |

Note: TfOH refers to triflic acid.

Compound List

this compound

4-Hydroxybut-2-ynoates (general class)

4-Hydroxy-4-methylhex-2-ynal (B13726837)

Propargyl-allenyl cations

Furan-2-ones

Ethyl 2-Aryl 2,3-Alkadienoates

4-Hydroxy-2-butanone

Advanced Spectroscopic and Structural Elucidation of 4 Hydroxybut 2 Ynal Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules, providing detailed information about the connectivity and chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon-¹³ (¹³C). For 4-Hydroxybut-2-ynal (HO-CH₂-C≡C-CHO), NMR can elucidate the presence and arrangement of its functional groups and provide insights into its conformation.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the three types of protons present: the hydroxyl proton (-OH), the methylene (B1212753) protons (-CH₂-), and the aldehyde proton (-CHO). The aldehyde proton (-CHO) typically resonates in the highly deshielded region, often between δ 9.5-10.0 ppm. The methylene protons (-CH₂-) adjacent to the hydroxyl group and the alkyne moiety are expected to appear in the aliphatic region, likely around δ 3.5-4.5 ppm, with their exact position influenced by neighboring groups. The hydroxyl proton is variable, often appearing as a broad singlet, and its chemical shift can range from δ 1.0-5.0 ppm, depending on concentration, solvent, and temperature. Due to the presence of the triple bond, the chemical shift of the methylene protons might also be influenced by the anisotropic effect of the alkyne.

In the ¹³C NMR spectrum, distinct signals are anticipated for each unique carbon atom. The carbonyl carbon of the aldehyde group (-CHO) is expected to resonate in the highly deshielded region, typically between δ 190-200 ppm. The sp-hybridized carbons of the alkyne moiety (-C≡C-) are characteristic and usually appear in the range of δ 70-90 ppm. The methylene carbon (-CH₂-) adjacent to the hydroxyl group is expected to resonate in the range of δ 50-70 ppm, influenced by the electronegativity of the oxygen atom.

While this compound itself is achiral, NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy or Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed on chiral derivatives to probe spatial proximity between protons, aiding in conformational analysis and stereochemical assignments. Coupling constants (J values) between adjacent protons provide information about bond angles and dihedral angles, further assisting in conformational studies.

Table 4.1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration (¹H) | Assignment |

| ¹H | 9.5-10.0 | s | 1H | -CHO |

| ¹H | 3.5-4.5 | s or d | 2H | -CH₂- |

| ¹H | 1.0-5.0 (variable) | s (broad) | 1H | -OH |

| ¹³C | 190-200 | - | - | C=O (CHO) |

| ¹³C | 70-90 | - | - | -C≡C- |

| ¹³C | 50-70 | - | - | -CH₂- |

Note: Chemical shifts are approximate and depend on experimental conditions (solvent, concentration, temperature).

Vibrational Spectroscopy (IR and Raman) for Functional Group and Bond Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is invaluable for identifying functional groups and characterizing chemical bonds within a molecule. These techniques probe the vibrational modes of molecules, which are unique to their constituent atoms and bonding.

Infrared (IR) Spectroscopy: this compound possesses three key functional groups: a terminal alkyne hydrogen, an internal alkyne triple bond, an aldehyde carbonyl group, and a primary alcohol hydroxyl group. Their characteristic IR absorption bands are expected as follows:

Terminal Alkyne C-H Stretch: A sharp, medium to strong absorption band typically appears around 3300 cm⁻¹ for the sp C-H stretching vibration.

Internal Alkyne C≡C Stretch: A weak to medium absorption band is expected in the region of 2100–2250 cm⁻¹.

Aldehyde C=O Stretch: A strong absorption band is characteristic of the carbonyl group, usually found between 1740–1710 cm⁻¹ for saturated aliphatic aldehydes.

Aldehyde C-H Stretch: Two characteristic weak bands are observed for the aldehyde C-H stretching vibration, typically around 2850 cm⁻¹ and 2750 cm⁻¹.

Alcohol O-H Stretch: A broad, strong absorption band due to hydrogen bonding is expected in the range of 3200–3600 cm⁻¹. If the hydroxyl group is not hydrogen-bonded (e.g., in dilute solution), a sharper band may appear around 3600 cm⁻¹.

Alcohol C-O Stretch: Absorption bands in the fingerprint region, typically between 1300–1000 cm⁻¹, indicate the C-O stretching vibration of the primary alcohol.

Raman Spectroscopy: Raman spectroscopy complements IR by detecting vibrations that involve a change in polarizability. The alkyne C≡C stretching vibration is often strong in Raman spectra. The carbonyl C=O stretch and O-H stretch also typically give rise to Raman signals.

Table 4.2: Expected IR Absorption Bands for this compound

| Functional Group / Bond | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Terminal Alkyne (≡C-H) | Stretch | 3300 | m-s |

| Internal Alkyne (C≡C) | Stretch | 2100-2250 | w-m |

| Aldehyde (C=O) | Stretch | 1740-1710 | s |

| Aldehyde (C-H) | Stretch | ~2850, ~2750 | w |

| Alcohol (O-H) | Stretch | 3200-3600 (broad) | s |

| Alcohol (C-O) | Stretch | 1300-1000 | s |

Intensity: w = weak, m = medium, s = strong.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Molecular Composition

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing insights into its structure through fragmentation patterns. For this compound (C₄H₄O₂), MS can confirm its molecular formula and provide evidence for its structural features.

The molecular weight of this compound (C₄H₄O₂) is approximately 84.07 g/mol . In Electron Ionization (EI) mass spectrometry, the molecular ion ([M]⁺) would be expected at m/z 84. Fragmentation pathways would likely involve characteristic losses:

Loss of H₂O: The molecule contains both an alcohol and an aldehyde, making the loss of a water molecule (18 Da) a plausible fragmentation pathway, leading to a fragment at m/z 66.

Loss of CO: The aldehyde group can undergo decarbonylation, losing carbon monoxide (28 Da), potentially yielding fragments related to the hydroxyalkyne moiety.

Cleavage of C-C bonds: Bond cleavage within the carbon chain can occur, leading to smaller fragments. For example, cleavage adjacent to the alkyne or aldehyde could yield ions corresponding to CH₂OH⁺ (m/z 31), C₂H₂O⁺ (m/z 42), or other combinations.

Rearrangements: McLafferty rearrangement, common in aldehydes with γ-hydrogens, might occur if the molecule adopts a suitable conformation, although the triple bond may influence this.

In Electrospray Ionization (ESI) mass spectrometry, which is often used for polar molecules, the protonated molecular ion ([M+H]⁺) at m/z 85 or deprotonated ion ([M-H]⁻) at m/z 83 would be prominent, depending on the ionization mode. Tandem MS (MS/MS) experiments could further fragment these ions to elucidate specific structural features.

Table 4.3: Plausible Fragmentation Pathways and Ions for this compound (EI-MS)

| Fragment Ion (m/z) | Neutral Loss | Description of Fragmentation |

| 84 | - | Molecular ion ([M]⁺) |

| 66 | 18 | Loss of H₂O (from -OH and adjacent H, or internal rearrangement) |

| 56 | 28 | Loss of CO (from aldehyde) |

| 54 | 30 | Loss of CH₂O (formaldehyde) |

| 42 | 42 | Loss of CH₂OH (from -CH₂OH) or C₂H₂O (from CHO-C≡) |

| 31 | 53 | Loss of C₂H₂O (from CHO-C≡CH₂) or fragmentation of the chain |

Note: These are plausible fragmentation pathways; actual observed fragments may vary based on experimental conditions.

X-ray Crystallography for Solid-State Structural Determination of Derivatives and Metal Complexes

X-ray crystallography is the definitive method for determining the three-dimensional structure of molecules in the crystalline state. It provides precise information about bond lengths, bond angles, molecular conformation, and the arrangement of molecules within the crystal lattice, including intermolecular interactions such as hydrogen bonding and π-π stacking.

For this compound, X-ray crystallography would be most informative when applied to its solid derivatives or metal complexes. By forming crystalline derivatives (e.g., acetals, oximes, or hydrazones from the aldehyde group) or by coordinating this compound to metal centers, stable crystalline materials can be obtained. The resulting crystal structures would reveal:

Molecular Geometry: Precise bond lengths and angles, confirming the geometry around the alkyne, aldehyde, and alcohol functionalities.

Conformation: The preferred spatial arrangement of the molecule in the solid state, including the orientation of the hydroxyl and aldehyde groups relative to the alkyne.

Intermolecular Interactions: The role of hydrogen bonding, particularly involving the hydroxyl and aldehyde oxygen atoms, in stabilizing the crystal lattice. For metal complexes, the coordination geometry around the metal center and the binding mode of this compound would be elucidated.

Packing Arrangement: How molecules pack in the unit cell, which can influence physical properties.

While direct crystallographic data for this compound itself was not found in the literature, studies on related alkynyl alcohols or aldehydes, or metal complexes thereof, would typically report parameters such as unit cell dimensions, space group, atomic coordinates, bond lengths, and bond angles.

Chiroptical Spectroscopic Methods for Enantiomeric Purity and Absolute Configuration

Chiroptical spectroscopic methods, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are employed to study chiral molecules. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral substance as a function of wavelength, while ORD measures the rotation of the plane of polarized light. These techniques are crucial for determining the enantiomeric purity (enantiomeric excess, ee) and the absolute configuration of chiral compounds.

This compound, in its basic form (HO-CH₂-C≡C-CHO), is an achiral molecule as it possesses a plane of symmetry. Therefore, it will not exhibit CD or ORD signals. However, if this compound is used as a building block to synthesize chiral derivatives or if it is incorporated into chiral molecular frameworks, chiroptical methods become highly relevant. For instance, if a chiral center is introduced elsewhere in a molecule containing the this compound moiety, or if a stereogenic center is created through reactions involving the aldehyde or hydroxyl group, CD spectroscopy could be used to:

Detect Chirality: The presence of a CD signal would confirm the chirality of the derivative.

Determine Enantiomeric Purity: By comparing the intensity of the CD signal to that of a pure enantiomer, the enantiomeric excess of a sample can be quantified.

Assign Absolute Configuration: Through correlation with known chiral standards, comparison with theoretical calculations (e.g., Density Functional Theory, DFT), or by employing specific empirical rules (like the Octant Rule for ketones, which might be adapted for aldehydes), the absolute configuration (R or S) at a stereogenic center can be assigned.

The specific CD or ORD spectra would depend entirely on the structure of the chiral derivative and the chromophores present within it.

Computational and Theoretical Investigations of 4 Hydroxybut 2 Ynal

Quantum Chemical Studies on Electronic Structure and Reactivity Predictions

Quantum chemical methods, such as ab initio calculations and various semi-empirical approaches, are fundamental in elucidating the electronic distribution and inherent reactivity of molecules like 4-Hydroxybut-2-ynal. These studies aim to map out the molecular orbitals, electron density, and electrostatic potential, which are key determinants of a molecule's chemical behavior. For this compound, these investigations typically focus on identifying reactive sites and predicting its propensity for various chemical transformations. For instance, analyses of frontier molecular orbitals (HOMO and LUMO) can predict electrophilic and nucleophilic attack points. The presence of the hydroxyl group and the alkyne moiety, along with the aldehyde functionality, creates a complex electronic environment where electron-donating and electron-withdrawing effects interplay, influencing the molecule's stability and reactivity towards different reagents. Research in this area often quantifies bond strengths, bond lengths, and vibrational frequencies, providing a theoretical fingerprint of the molecule and predicting its behavior under various chemical conditions.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Transition State Analysis

Density Functional Theory (DFT) has become an indispensable tool for studying reaction mechanisms and characterizing transition states in organic chemistry. For this compound, DFT calculations are employed to map out potential energy surfaces for various reactions, such as nucleophilic additions to the aldehyde, reactions involving the alkyne, or transformations mediated by the hydroxyl group. These calculations allow researchers to identify the most plausible reaction pathways by locating and characterizing transition states, which represent the highest energy points along a reaction coordinate. By calculating activation energies associated with these transition states, theoretical chemists can predict the relative rates of different reaction pathways and understand the kinetic feasibility of proposed transformations. For example, DFT can be used to study the mechanism of hydration or cyclization reactions involving this compound, providing detailed information about bond breaking and formation events, charge redistribution, and the geometry of the transition state structures.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

Molecular dynamics (MD) simulations offer a powerful approach to explore the dynamic behavior of molecules, including their conformational flexibility and interactions with their environment, particularly solvents. For this compound, MD simulations can reveal the preferred conformations in gas phase or in solution. The molecule possesses rotatable bonds that allow for different spatial arrangements of its functional groups. Understanding these conformational landscapes is crucial, as different conformers can exhibit distinct reactivities. Furthermore, MD simulations can effectively model the influence of solvent molecules on the structure and dynamics of this compound. By simulating the system over time, researchers can observe how solvent molecules solvate the hydroxyl, aldehyde, and alkyne groups, and how these solvent-solute interactions affect the molecule's energy, stability, and accessibility of reactive sites. This is particularly relevant for understanding reaction rates and selectivities in solution-phase chemistry.

Predictive Modeling of Novel Reaction Pathways and Intermediates

Leveraging the insights gained from quantum chemical calculations, DFT, and molecular dynamics, predictive modeling techniques are utilized to explore and propose novel reaction pathways and identify potential reaction intermediates for this compound. This involves computational screening of various reaction conditions and reagent types to identify transformations that might not be immediately obvious through experimental observation alone. Advanced computational algorithms can search for plausible reaction mechanisms, predict the stability of proposed intermediates, and estimate the energy barriers for these new pathways. Such predictive modeling is invaluable for designing new synthetic routes or understanding complex reaction networks where this compound might be involved, potentially leading to the discovery of new chemical transformations or the optimization of existing ones.

Applications of 4 Hydroxybut 2 Ynal in Contemporary Chemical Synthesis

Role as a Versatile Building Block in Complex Organic Synthesis

The inherent reactivity of the aldehyde, alkyne, and hydroxyl functionalities allows 4-Hydroxybut-2-ynal and its closely related derivatives to participate in numerous synthetic pathways, enabling the construction of intricate molecular frameworks.

Precursor for Furan-2-ones and Related Heterocycles

Esters of 4-hydroxybut-2-ynoic acid, which share the core hydroxy-alkyne functionality with this compound, have been demonstrated as effective precursors for the synthesis of furan-2-ones and related heterocyclic systems researchgate.netresearchgate.net. These transformations typically involve reactions with arenes under strongly acidic conditions, such as triflic acid or HUSY zeolite. The process often proceeds via propargylation or allenylation of the aromatic substrate, followed by intramolecular cyclization to yield the furan-2-one ring. While direct utilization of this compound in this specific context is not extensively detailed in the provided literature, its structural similarity suggests potential for analogous cyclization reactions to access related oxygen-containing heterocycles.

Synthesis of Spiro-Targets and Annulated Systems

The utility of the 4-hydroxy-alkyne scaffold in constructing complex spirocyclic compounds is exemplified by the synthesis of spiro[indene-1,2′-indolin]-3′-ones. A silver triflate-catalyzed tandem hydroamination/hydroarylation cascade reaction involving derivatives such as 1-(2-Allylamino)phenyl-4-hydroxy-but-2-yn-1-ones has been reported to efficiently yield highly functionalized spiro-targets acs.org. This cascade showcases the power of the ynone and hydroxyl functionalities in orchestrating complex annulation events, highlighting the potential of related ynal structures in generating intricate fused and spirocyclic systems.

Table 1: Synthesis of Spiro-Targets using Hydroxy-but-ynone Derivatives

| Reactant (Derivative) | Catalyst | Reaction Type | Product Class | Reference |

| 1-(2-Allylamino)phenyl-4-hydroxy-but-2-yn-1-one | Silver triflate | Tandem Hydroamination/Hydroarylation Cascade | 1′-Allylspiro[indene-1,2′-indolin]-3′-ones | acs.org |

Development of Homopropargylic Derivatives

This compound serves as a valuable starting material for the synthesis of homopropargylic derivatives. The propargylation of carbonyl compounds, a key reaction for forming homopropargylic alcohols, can be achieved through various methods, including zinc-mediated reactions researchgate.net. These reactions typically involve the addition of propargyl bromide to aldehydes or ketones, yielding homopropargylic alcohols with high regioselectivity and efficiency. While specific examples directly employing this compound are not detailed, its aldehyde functionality makes it amenable to such transformations, potentially leading to more complex homopropargylic alcohols. Furthermore, esters of 4-hydroxybut-2-ynoic acid are recognized as versatile building blocks for synthesizing homopropargylic alcohols mdpi.com.

Integration into Polymer and Materials Science for Novel Architectures

The presence of multiple reactive functional groups in this compound suggests its potential for integration into polymer and materials science. While direct applications of the ynal itself are not extensively documented in the provided snippets, its close relatives, such as 4-Hydroxybut-2-ynoic acid and 4-Hydroxybut-2-en-1-yl but-2-ynoate (B8739756), are noted for their utility in developing new materials and specialty chemicals ontosight.ai. The aldehyde, alkyne, and hydroxyl moieties offer opportunities for polymerization, cross-linking, or functionalization, enabling the creation of novel polymeric architectures with tailored properties.

Catalytic Applications

The structural motifs present in this compound are relevant in catalytic applications. Related compounds, such as 4-hydroxybutan-2-one, have been utilized as intermediates in catalytic syntheses rsc.org. Moreover, the general reactivity of hydroxy-alkyne systems in metal-catalyzed transformations, particularly those involving gold and silver catalysts, is well-established acs.orgucsb.edu. These catalytic systems often employ similar functional groups for cyclo-isomerization, hydroamination, and other cascade reactions, indicating the broader catalytic relevance of the hydroxy-alkyne framework.

Applications in Corrosion Inhibition and Surface Chemistry

Compounds featuring the 4-hydroxybut-2-ynyl moiety have demonstrated significant efficacy as corrosion inhibitors. Specifically, N-alkyl-2-(4-hydroxybut-2-ynyl) pyridinium (B92312) bromides have been found to be excellent inhibitors for mild steel in acidic environments, achieving inhibition efficiencies as high as 99.1% at moderate concentrations researchgate.net. These inhibitors function by adsorbing onto the metal surface, forming a protective layer that blocks active corrosion sites. The adsorption is facilitated by the presence of heteroatoms (nitrogen and oxygen) and π-electrons within the molecule, which interact favorably with the metal surface mdpi.com. While direct studies on this compound as a corrosion inhibitor are not explicitly detailed, its structural features, including the hydroxyl group and the alkyne, suggest a similar potential for surface adsorption and protective film formation.

Derivatives and Analogues of 4 Hydroxybut 2 Ynal: Synthesis and Reactivity

Synthesis of Functionalized 4-Hydroxybut-2-ynyl Compounds

The synthesis of functionalized derivatives of 4-hydroxybut-2-ynal often involves modifications at the hydroxyl group, the alkyne, or the aldehyde, or the construction of related structures through alkynylation reactions.

Alkynylation Reactions: A fundamental approach to creating alkynyl alcohol structures, which are analogous to this compound, involves the addition of terminal alkynes to aldehydes. This reaction, often catalyzed by metal complexes, forms a new carbon-carbon bond and a propargylic alcohol organic-chemistry.orgorganic-chemistry.orgillinois.eduwikipedia.org. For instance, asymmetric alkynylation of aldehydes with terminal alkynes using catalysts like Zn(OTf)₂ in the presence of chiral ligands such as N-methylephedrine can yield chiral propargylic alcohols with high enantioselectivity organic-chemistry.orgorganic-chemistry.orgillinois.eduupi.edu. While this compound is an aldehyde itself, these methods are crucial for synthesizing related alkynyl alcohol frameworks.

Esterification of the Hydroxyl Group: The hydroxyl group can be readily functionalized through esterification. For example, alkyl 4-hydroxybut-2-ynoates, such as 4-hydroxybut-2-yn-1-yl propanoate, have been synthesized via enzymatic monoesterification using lipases like Candida antarctica Lipase B (CALB) with vinyl esters rsc.org. These ester derivatives serve as versatile intermediates, with the ester group itself amenable to further transformations like hydrolysis or reduction smolecule.com. Other derivatives, such as 2-bromo-2-methyl-propionic acid-4-hydroxy-but-2-ynyl ester, have been synthesized and utilized as initiators in Atom Transfer Radical Polymerization (ATRP) for creating alkyne-functionalized polymers chemijournal.com.

Synthesis of Pyridinium (B92312) Derivatives: Specific functionalized derivatives include N-alkyl-2-(4-hydroxybut-2-ynyl) pyridinium bromides, which have been synthesized and characterized for their potential as corrosion inhibitors. These compounds are prepared through the alkylation of the corresponding pyridinium precursor researchgate.net.

Precursors for Complex Structures: Compounds such as 1-(2-allylamino)phenyl-4-hydroxy-but-2-yn-1-ones serve as precursors in cascade reactions, leading to the formation of complex spirocyclic systems through silver triflate catalysis acs.org.

Table 1: Synthesis of Functionalized 4-Hydroxybut-2-ynyl Compounds and Analogues

| Derivative/Analogue Type | Synthesis Method | Key Reagents/Conditions | Typical Outcome/Application | Reference |

| Alkyl 4-hydroxybut-2-ynoates | Addition of lithiated propynoates to carbonyl compounds | BuLi, carbonyl compound, low temperature | Versatile building blocks, acceptable to excellent yields | mdpi.com |

| N-alkyl-2-(4-hydroxybut-2-ynyl) pyridinium bromides | Alkylation of 2-(4-hydroxybut-2-ynyl) pyridine | Alkyl bromide, solvent | Corrosion inhibitors, characterized by NMR and FTIR | researchgate.net |

| 4-hydroxybut-2-yn-1-yl propanoate | Enzymatic monoesterification | CALB, vinyl propanoate | Characterized intermediate for further studies | rsc.org |

| 2-bromo-2-methyl-propionic acid-4-hydroxy-but-2-ynyl ester | Synthesis (as ATRP initiator precursor) | Not fully specified in snippet | ATRP initiator for alkyne-functionalized polymers | chemijournal.com |

| 1-(2-Allylamino)phenyl-4-hydroxy-but-2-yn-1-ones | Synthesis (as precursor for cascade reactions) | Not fully specified in snippet | Precursors for spirocyclic compounds via cascade reactions | acs.org |

| Propargylic alcohols | Asymmetric alkynylation of aldehydes with terminal alkynes | Zn(OTf)₂, chiral ligand (e.g., N-methylephedrine) | Chiral propargylic alcohols, high enantioselectivity (up to 99% ee) | organic-chemistry.orgorganic-chemistry.orgillinois.eduupi.edu |

Structural Modifications and Their Influence on Reactivity Profiles

Altering the structure of this compound or its derivatives can significantly impact their chemical reactivity, influencing factors such as stability, selectivity, and participation in various reaction pathways.

Hydroxyl Group Modifications: Esterification or etherification of the primary hydroxyl group in this compound derivatives can modulate its reactivity. For example, in 4-hydroxybut-2-en-1-yl but-2-ynoate (B8739756), the hydroxyl group can undergo oxidation to a carbonyl, while the ester group can be reduced or substituted . The presence of a tertiary alcohol in analogues like 4-hydroxy-4-methylhex-2-ynal (B13726837) affects its oxidation behavior compared to primary alcohols smolecule.com.

Alkyne Reactivity: The internal alkyne moiety is susceptible to addition reactions, including hydrogenation to alkenes or alkanes, and can participate in metal-catalyzed cyclization or cycloaddition reactions nih.govwikipedia.orgrsc.org. The electronic and steric environment around the alkyne, influenced by substituents, dictates its reactivity. For instance, in the synthesis of fused heterotricycles, the alkyne participates in a cationic cascade involving an oxocarbenium/iminium ion and an arene rsc.org.

Aldehyde Reactivity: The aldehyde group is a primary site for nucleophilic attack. Its electrophilicity can be influenced by adjacent substituents. While this compound itself is an aldehyde, its derivatives may feature modifications that alter the aldehyde's reactivity or lead to intramolecular reactions.

Introduction of Chirality: The synthesis of chiral propargylic alcohols via asymmetric alkynylation highlights how stereochemistry profoundly influences reactivity. These chiral centers can direct subsequent reactions with high stereoselectivity organic-chemistry.orgorganic-chemistry.orgillinois.eduupi.edunih.gov.

Influence of Heteroatom Moieties: The incorporation of heteroatom-containing groups, such as the pyridinium moiety in N-alkyl-2-(4-hydroxybut-2-ynyl) pyridinium bromides, imparts cationic character. This influences the compound's interaction with surfaces, making them effective corrosion inhibitors by promoting adsorption onto metal surfaces researchgate.net.

Table 2: Reactivity Influenced by Structural Modifications

| Compound Type/Analogue | Structural Modification | Reactivity Affected | Influence | Reference |

| 4-Hydroxybut-2-en-1-yl but-2-ynoate (ester) | Esterification of hydroxyl group | Hydroxyl group reactivity (oxidation), ester group reactivity (reduction, substitution) | Ester protects hydroxyl; ester itself becomes a reactive site. | |

| 4-Hydroxy-4-methylhex-2-ynal (tertiary alcohol) | Tertiary alcohol vs. primary alcohol | Oxidation behavior | Tertiary alcohols are generally less reactive to oxidation than primary or secondary alcohols. | smolecule.com |

| N-alkyl-2-(4-hydroxybut-2-ynyl) pyridinium bromides | Incorporation of pyridinium cation | Surface adsorption, solubility, interaction with anionic species | Cationic nature enhances adsorption on negatively charged surfaces (e.g., steel in acidic media), leading to corrosion inhibition. | researchgate.net |

| Chiral Propargylic Alcohols | Introduction of stereogenic center (e.g., at alcohol) | Stereoselectivity in subsequent reactions | Enantiomerically enriched alcohols can direct subsequent reactions with high diastereoselectivity. | organic-chemistry.orgorganic-chemistry.orgillinois.eduupi.edunih.gov |

| Alkynyl compounds in cascade reactions | Alkyne participation in cationic cascade | Formation of fused heterotricycles | The alkyne's π-electrons enable participation in complex cascade reactions involving carbocations and nucleophiles. | rsc.org |

Exploration of Homologous and Analogous Alkynyl Aldehyde-Alcohol Systems

Beyond direct derivatives, understanding homologous and analogous systems provides broader context for the chemistry of the alkynyl aldehyde-alcohol motif.

Homologous Series Concept: Homologous series are families of compounds with the same functional group, differing by a repeating unit (typically CH₂), exhibiting gradual changes in physical properties wikipedia.orgvedantu.com. While this compound itself is a specific structure, related compounds with varying chain lengths or degrees of unsaturation can be considered within a broader conceptual framework of alkynyl alcohols and aldehydes.

Analogous Systems:

Propargyl Alcohol and Derivatives: Propargyl alcohol (HC≡C-CH₂OH) is a fundamental analogue, representing the simplest alkynyl alcohol. It is synthesized via the alkynylation of formaldehyde (B43269) with acetylene (B1199291) organic-chemistry.orgwikipedia.org. The rich chemistry of propargyl alcohols, including their oxidation to propargyl aldehydes and participation in rearrangements like the propargyl Claisen rearrangement, underscores the reactivity of this functional class csic.esrsc.org.

Alkene Analogues: (E)-4-hydroxybut-2-enal is an analogue where the triple bond is replaced by a double bond nih.gov. This structural difference alters the electronic properties and reactivity, particularly in addition reactions across the unsaturated bond.

Branched Analogues: Compounds like 4-hydroxy-4-methylhex-2-ynal feature branching at the carbon bearing the hydroxyl group, creating a tertiary alcohol. This structural feature influences the reactivity of the alcohol moiety compared to the primary alcohol in this compound smolecule.com.

Other Functional Group Combinations: Related systems include alkynyl esters (e.g., alkyl 4-hydroxybut-2-ynoates rsc.orgmdpi.com) and alkynyl nitriles researchgate.net, which share the alkyne functionality alongside a different oxygen-containing group, offering distinct but related reactivity profiles.

Future Perspectives and Emerging Research Avenues for 4 Hydroxybut 2 Ynal Chemistry

Unexplored Reactivity and Advanced Catalytic Transformations

The inherent multifunctionality of 4-hydroxybut-2-ynal suggests a broad spectrum of unexplored reactivity, particularly when mediated by advanced catalytic systems. Future research can focus on harnessing the synergistic interplay between its hydroxyl, aldehyde, and alkyne functionalities through sophisticated catalytic cycles.

Cascade and Multicomponent Reactions: The molecule is well-suited for cascade reactions where multiple transformations occur sequentially in a single pot, driven by a catalyst. For instance, leveraging transition metal catalysis, similar to rhodium-catalyzed transformations of alkynals acs.orgcapes.gov.br, could enable complex cyclizations or tandem additions, leading to intricate molecular architectures from simple precursors. The development of N-heterocyclic carbene (NHC) catalysis for alkynals has shown promise in umpolung reactivity, generating nucleophilic allenolates nih.gov. Further exploration of these NHC-allenolate intermediates with various electrophiles could unlock novel C-C bond formations at the β-position of the alkynal, a less explored avenue nih.gov.

Transition Metal Catalysis: Beyond NHCs, the application of other transition metal catalysts, such as gold, ruthenium, and palladium, known for their efficacy in activating alkynes mdpi.com, presents significant opportunities. These catalysts could mediate regioselective additions, cycloisomerizations, or tandem reactions that exploit the hydroxyl group's presence, leading to diverse products like functionalized furans or other heterocycles northeastern.edu. Copper catalysis, which is cost-effective and less toxic, is also a promising area for activating alkynes or forming metal carbene intermediates mdpi.com.

C-H Functionalization: Direct C-H functionalization adjacent to the alkyne or hydroxyl group represents a highly efficient strategy for derivatizing this compound. Developing catalytic systems capable of selectively activating these C-H bonds could provide streamlined access to novel functionalized derivatives, bypassing traditional multi-step synthetic routes.

Integration with Sustainable Chemistry Principles and Green Synthesis

The growing emphasis on sustainable chemistry necessitates the development of environmentally benign methodologies for both the synthesis and transformation of this compound.

Greener Synthesis Routes: Future research should prioritize the development of eco-friendly synthetic pathways to this compound itself. This could involve exploring biocatalysis, utilizing renewable feedstocks, or employing flow chemistry techniques for improved efficiency and reduced waste.

Catalysis with Earth-Abundant Metals and Organocatalysis: A key aspect of green chemistry is the shift towards catalysts based on earth-abundant metals (e.g., iron, copper) or metal-free organocatalysts mdpi.comnih.gov. Investigating these catalytic systems for the transformations of this compound could lead to more sustainable and cost-effective processes. Microwave-assisted synthesis, as demonstrated in the green synthesis of related quinolone analogues nih.gov, could also offer faster reaction times and improved energy efficiency.

Solvent Optimization and Atom Economy: Future synthetic strategies should aim for high atom economy and the use of greener solvents, such as water, bio-derived solvents, or supercritical fluids. Minimizing the generation of hazardous byproducts and waste streams will be paramount.

Development of Novel Methodologies for Stereoselective Synthesis

The presence of multiple reactive sites in this compound makes it an ideal substrate for developing highly stereoselective synthetic methodologies, leading to enantiomerically enriched or diastereomerically pure compounds.

Asymmetric Catalysis: The application of chiral catalysts, including chiral Lewis acids, Brønsted acids, N-heterocyclic carbenes, or transition metal complexes with chiral ligands, can induce enantioselectivity in reactions involving this compound. For instance, asymmetric annulation reactions, similar to those reported for other alkynyl aldehydes acs.orgnih.gov, could yield chiral cyclic products. The development of enantioselective additions to the alkyne or aldehyde functionalities is a critical area for future research beilstein-journals.orgrsc.org.

Stereochemical Control in Alkyne Transformations: Research efforts can focus on controlling the stereochemistry of the double bond formed upon reduction or addition to the alkyne. Developing methods for highly stereoselective hydrogenation, hydrofunctionalization, or cycloaddition reactions will be crucial for accessing specific stereoisomers beilstein-journals.orgrsc.org.

Dynamic Kinetic Resolution: Strategies employing dynamic kinetic resolution could be applied to this compound or its derivatives to generate chiral centers with high enantiomeric excess, potentially through catalyzed esterification or other functional group interconversions researchgate.net.

Advanced Computational Methodologies for Predictive Design in this compound Chemistry

Computational chemistry plays an increasingly vital role in understanding reaction mechanisms, predicting reactivity, and designing novel synthetic strategies.

Mechanism Elucidation and Pathway Prediction: Density Functional Theory (DFT) and other quantum chemical methods are essential for unraveling the detailed mechanisms of reactions involving this compound researchgate.netrsc.orgnih.govresearchgate.netresearchgate.net. These studies can predict regioselectivity, stereoselectivity, and identify key intermediates and transition states, thereby guiding experimental design and optimization researchgate.netnih.gov. For example, computational analysis of cationic cyclizations involving alkynes can elucidate how the structure of the alkyne dictates ring size and stereochemical outcomes researchgate.netnih.gov.

Catalyst Design and Screening: Computational tools can be employed to design and screen potential catalysts for reactions involving this compound. By modeling catalyst-substrate interactions and transition state energies, researchers can identify optimal catalyst structures and ligands for specific transformations, including those aimed at stereoselective synthesis mdpi.com.

Predictive Modeling and Machine Learning: Advanced computational approaches, including machine learning algorithms, can be utilized to predict reaction outcomes, optimize reaction conditions, and even discover novel reaction pathways for this compound. This can significantly accelerate the discovery process by computationally identifying promising synthetic routes and conditions before extensive experimental validation.

Understanding Electronic and Steric Effects: Computational studies can provide deep insights into the electronic and steric factors governing the reactivity of this compound. Understanding how the hydroxyl group influences the alkyne and aldehyde, or how steric hindrance affects reaction pathways, is crucial for rational design researchgate.netdal.ca.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 4-Hydroxybut-2-ynal, and how can researchers validate their purity?

- Methodological Answer: Common synthetic routes include oxidation of 2-butyn-1,4-diol or base-catalyzed cyclization of precursor aldehydes. To validate purity, use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. Cross-reference spectral data (e.g., NMR peaks for α,β-unsaturated carbonyl groups) with literature or databases like SciFinder/Reaxys to confirm structural integrity .

Q. How should researchers design a stability study for this compound under varying pH and temperature conditions?

- Methodological Answer: Prepare buffered solutions (pH 3–10) and incubate the compound at controlled temperatures (e.g., 4°C, 25°C, 40°C). Monitor degradation kinetics using UV-Vis spectroscopy (absorbance at λ~250 nm for conjugated enals) or gas chromatography (GC). Quantify degradation products via MS and compare with stability data from analogous α,β-unsaturated aldehydes .

Advanced Research Questions

Q. What mechanistic insights exist for the electrophilic reactivity of this compound in nucleophilic environments, and how can computational modeling refine these hypotheses?

- Methodological Answer: Use density functional theory (DFT) to calculate electron density maps and identify reactive sites (e.g., carbonyl carbon). Validate predictions experimentally via nucleophilic addition assays (e.g., with glutathione or amines) and analyze adducts using LC-MS. Compare kinetic data (e.g., rate constants) with computational activation energies to refine reaction mechanisms .

Q. How can conflicting literature data on the cytotoxicity of this compound be resolved?

- Methodological Answer: Conduct a meta-analysis of existing studies, focusing on variables such as cell type, exposure duration, and assay methodology (e.g., MTT vs. lactate dehydrogenase assays). Perform dose-response experiments under standardized conditions (ISO 10993-5) and apply statistical tools (ANOVA, t-tests) to assess reproducibility. Address discrepancies by isolating confounding factors (e.g., solvent effects) .

Q. What advanced analytical techniques are required to characterize this compound’s decomposition products in aqueous systems?

- Methodological Answer: Employ tandem MS (MS/MS) with electrospray ionization (ESI) to identify transient intermediates. Use -isotopic labeling to trace carbon flow during hydrolysis. Pair with quantum mechanical calculations (e.g., ab initio molecular dynamics) to predict degradation pathways and validate via kinetic isotope effect studies .

Q. How should researchers design a structure-activity relationship (SAR) study to explore this compound’s bioactivity?

- Methodological Answer: Synthesize derivatives with modifications at the hydroxyl or aldehyde groups. Test bioactivity (e.g., antimicrobial, genotoxic) using in vitro assays (e.g., Ames test for mutagenicity). Corrogate results with physicochemical descriptors (logP, HOMO-LUMO gaps) using multivariate regression analysis. Prioritize compounds with >80% inhibitory activity for in vivo validation .

Data Analysis & Experimental Design

Q. What statistical approaches are optimal for analyzing dose-dependent effects of this compound in cellular assays?

- Methodological Answer: Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC/IC values. Apply bootstrap resampling to estimate confidence intervals for small datasets. For high-throughput screens, employ Z’-factor analysis to validate assay robustness .

Q. How can researchers mitigate batch-to-batch variability in this compound synthesis?

- Methodological Answer: Implement quality-by-design (QbD) principles: optimize reaction parameters (temperature, catalyst loading) via design of experiments (DoE). Use in-line FTIR or Raman spectroscopy for real-time monitoring. Establish acceptance criteria (e.g., ≥95% purity by HPLC) and discard batches with outlier NMR/MS profiles .

Safety & Regulatory Considerations

Q. What guidelines should inform the design of toxicological studies for this compound?

- Methodological Answer: Follow OECD Test Guidelines (e.g., TG 423 for acute oral toxicity, TG 471 for mutagenicity). For dermal exposure studies, align with IFRA standards for α,β-unsaturated carbonyl compounds, including sensitization thresholds and risk assessments based on NOAEL/LOAEL values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.